Boc-3-(1-naphthyl)-L-alanine
Overview
Description
Boc-3-(1-naphthyl)-L-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder .
Molecular Structure Analysis
The molecular formula of this compound is C18H21NO4 . Its molecular weight is 315.36 .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 315.36 . It has a melting point of 144 °C and a boiling point of 512.2 °C at 760 mmHg . Its density is 1.200 g/cm3 .Scientific Research Applications
Peptide Synthesis and Biological Activity Studies :
- In 1991, a study by Rodriguez et al. involved the synthesis of cholecystokinin analogues, where L enantiomers of 3-(1-naphthyl)-alanine were incorporated into cholecystokinin in place of tryptophan. These analogues acted as full agonists with reduced potencies on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).
Spectroscopic Properties and Heavy Metal Ion Detection :
- Gou et al. (2014, 2015) synthesized a Bis-Boc-L-alanine-1,8-naphthyridine ligand. This compound was shown to act as a fluorescent probe for heavy metal ions like Cr3+ and Hg2+, highlighting its potential application in metal ion detection and environmental monitoring (Gou et al., 2014), (Gou et al., 2015).
Conformational Studies of Dehydropeptides :
- Inai et al. (1996) synthesized tripeptides containing β-Aryldehydroalanine residues, including β-(1-naphthyl)dehydroalanine, to investigate the effect of bulky β-substituents on conformational preferences. These peptides were found to form a type II β-turn conformation in solution (Inai et al., 1996).
Enantioselective Synthesis and Resolution :
- D’Arrigo et al. (2012) applied a double catalyst system to the dynamic kinetic resolution of isomeric α-naphthyl-glycines and -alanines, achieving almost quantitative conversion into L-configuration amino acids with complete enantioselectivity (D’Arrigo et al., 2012).
Enantiomeric Separation Studies :
- Yowell et al. (1996) described the enantiomeric separation of N-tert.-butoxycarbonyl (N-t-Boc) amino acids, including N-t-Boc-d,l-3-(2-naphthyl)alanine, using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins (Yowell et al., 1996).
Helical Arrangement in Peptides :
- A study by Inai et al. (2001) focused on designing a rigid 3(10)-helical backbone in sequential nona- and dodecapeptides containing (Z)-beta-(1-naphthyl)dehydroalanine residues. These peptides adopted a 3(10)-helical conformation in solution, suggesting the utility of β-substituted α,β-dehydroalanine in designing specific molecular frameworks (Inai et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427407 | |
Record name | Boc-3-(1-naphthyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55447-00-2 | |
Record name | Boc-3-(1-naphthyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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